N-[4-[butanoyl-(4-methylphenyl)sulfonylamino]-3-chlorophenyl]-N-(4-methylphenyl)sulfonylbutanamide
Overview
Description
N-[4-[butanoyl-(4-methylphenyl)sulfonylamino]-3-chlorophenyl]-N-(4-methylphenyl)sulfonylbutanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes butanoyl, sulfonylamino, and chlorophenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[butanoyl-(4-methylphenyl)sulfonylamino]-3-chlorophenyl]-N-(4-methylphenyl)sulfonylbutanamide involves multiple steps. One common method includes the following steps:
Formation of the butanoyl group: This can be achieved by reacting butanoic acid with an appropriate reagent such as thionyl chloride to form butanoyl chloride.
Introduction of the sulfonylamino group: This step involves the reaction of the butanoyl chloride with 4-methylphenylsulfonamide in the presence of a base such as triethylamine.
Final coupling: The final step involves coupling the chlorinated intermediate with another molecule of 4-methylphenylsulfonamide under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-[butanoyl-(4-methylphenyl)sulfonylamino]-3-chlorophenyl]-N-(4-methylphenyl)sulfonylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[4-[butanoyl-(4-methylphenyl)sulfonylamino]-3-chlorophenyl]-N-(4-methylphenyl)sulfonylbutanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-[butanoyl-(4-methylphenyl)sulfonylamino]-3-chlorophenyl]-N-(4-methylphenyl)sulfonylbutanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may block the biosynthesis of bacterial lipids, thereby exhibiting antimicrobial activity. Additionally, it may interfere with cell signaling pathways, contributing to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Used in the synthesis of azo dyes and dithiocarbamates.
4-hydroxy-N,N,2-trimethyl-1-(4-methylphenyl)sulfonyl-1H-benzimidazole-6-carboxamide: Utilized as an intermediate in pharmaceutical synthesis.
Uniqueness
N-[4-[butanoyl-(4-methylphenyl)sulfonylamino]-3-chlorophenyl]-N-(4-methylphenyl)sulfonylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[4-[butanoyl-(4-methylphenyl)sulfonylamino]-3-chlorophenyl]-N-(4-methylphenyl)sulfonylbutanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31ClN2O6S2/c1-5-7-27(32)30(38(34,35)23-14-9-20(3)10-15-23)22-13-18-26(25(29)19-22)31(28(33)8-6-2)39(36,37)24-16-11-21(4)12-17-24/h9-19H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLODNSIHKATRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1=CC(=C(C=C1)N(C(=O)CCC)S(=O)(=O)C2=CC=C(C=C2)C)Cl)S(=O)(=O)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31ClN2O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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